molecular formula C23H23N3O3S2 B11431904 3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11431904
M. Wt: 453.6 g/mol
InChI Key: OOBHWHIREXBVLK-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as dimethoxyphenyl, methylsulfanylphenyl, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethoxybenzaldehyde with 4-(methylsulfanyl)aniline to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and a suitable catalyst under controlled conditions to form the pyridothiadiazine core.

Chemical Reactions Analysis

3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation. Additionally, the compound can induce apoptosis in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:

The unique combination of functional groups and the pyridothiadiazine core in this compound imparts specific properties that make it valuable for various scientific research applications.

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3O3S2/c1-28-16-6-9-20(21(10-16)29-2)25-13-26-22(27)11-18(19(12-24)23(26)31-14-25)15-4-7-17(30-3)8-5-15/h4-10,18H,11,13-14H2,1-3H3

InChI Key

OOBHWHIREXBVLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)SC)OC

Origin of Product

United States

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